molecular formula C10H11BrFN B13595663 2-(2-Bromo-3-fluorophenyl)pyrrolidine

2-(2-Bromo-3-fluorophenyl)pyrrolidine

Cat. No.: B13595663
M. Wt: 244.10 g/mol
InChI Key: UXNLGKLIUQTOBD-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-bromo-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-fluorophenyl)pyrrolidine typically involves the reaction of 2-bromo-3-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to bind to specific sites, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-3-fluorophenyl)pyrrolidine
  • 2-(2-Iodo-3-fluorophenyl)pyrrolidine
  • 2-(2-Bromo-3-chlorophenyl)pyrrolidine

Uniqueness

2-(2-Bromo-3-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2

InChI Key

UXNLGKLIUQTOBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)Br

Origin of Product

United States

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